ATX inhibitor 21
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Overview
Description
ATX inhibitor 21 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
The synthesis of ATX inhibitor 21 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the inhibitory activity and selectivity of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
ATX inhibitor 21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
ATX inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of autotaxin inhibitors and to develop new inhibitors with improved properties.
Biology: The compound is used to investigate the role of autotaxin in various biological processes, such as cell signaling, migration, and proliferation.
Medicine: this compound has shown potential in preclinical studies for the treatment of diseases like cancer, fibrosis, and cardiovascular disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.
Mechanism of Action
ATX inhibitor 21 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the autotaxin-lysophosphatidic acid signaling pathway, which is involved in various cellular processes such as proliferation, migration, and cytokine production. By inhibiting this pathway, this compound can reduce the progression of diseases associated with abnormal autotaxin activity .
Comparison with Similar Compounds
ATX inhibitor 21 is unique compared to other autotaxin inhibitors due to its specific structural features and high selectivity for the enzyme. Similar compounds include:
BBT-877: Another autotaxin inhibitor in clinical development, showing promise in treating fibrotic diseases.
This compound stands out due to its unique binding mode and high efficacy in preclinical models, making it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C26H25F2N5O2S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indole-3-carboxamide |
InChI |
InChI=1S/C26H25F2N5O2S/c1-2-33-15-21(25(34)31-29-13-17-3-5-22(27)23(28)11-17)20-12-18(4-6-24(20)33)26-30-19(16-36-26)14-32-7-9-35-10-8-32/h3-6,11-13,15-16H,2,7-10,14H2,1H3,(H,31,34)/b29-13+ |
InChI Key |
NPTOKIVGOZHQKA-VFLNYLIXSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)N/N=C/C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)NN=CC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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